

The Role of DMSO in PARAPLAST PLUS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of Dimethyl Sulfoxide (DMSO) in **PARAPLAST PLUS**, a widely used paraffin embedding medium in histology and pathology. Understanding the function of DMSO allows for the optimization of tissue processing protocols, particularly for challenging specimens, ultimately leading to higher quality histological sections for microscopic analysis.

Introduction to PARAPLAST PLUS and the Function of DMSO

PARAPLAST PLUS is a tissue embedding medium composed of highly purified paraffin and plastic polymers of regulated molecular weights. The key differentiating component of **PARAPLAST PLUS** is the inclusion of a small percentage of Dimethyl Sulfoxide (DMSO), typically around 0.8%.^[1] This addition is specifically designed to enhance and accelerate the infiltration of the paraffin medium into tissue samples.^{[2][3]}

The primary role of DMSO in this formulation is to act as a penetration enhancer.^[2] It is particularly beneficial for processing large, dense, or lipid-rich tissues that are often difficult to infiltrate with standard paraffin waxes.^[4] By facilitating a more rapid and thorough penetration of the embedding medium, DMSO helps to ensure the production of high-quality, thin, and wrinkle-free tissue sections, which are essential for accurate morphological assessment.^{[2][5]}

Mechanism of Action: How DMSO Enhances Tissue Penetration

The efficacy of DMSO as a penetration enhancer in **PARAPLAST PLUS** stems from its ability to increase the permeability of biological tissues. While the precise molecular mechanisms are complex, it is understood that DMSO interacts with the components of cell membranes, reversibly altering their structure to reduce the natural barrier to foreign substances. This allows the molten paraffin and polymer mixture to permeate the tissue more efficiently.

This enhanced penetration ensures that the tissue is uniformly supported by the embedding medium, which is crucial for obtaining thin, consistent sections during microtomy. Tissues that are improperly infiltrated are often brittle and difficult to section, leading to artifacts that can compromise diagnostic and research outcomes.

Data Presentation: Comparative Properties of PARAPLAST and PARAPLAST PLUS

While extensive quantitative comparative studies are not readily available in publicly accessible literature, the information gathered from various sources allows for a qualitative and semi-quantitative comparison between standard PARAPLAST and **PARAPLAST PLUS**.

Property	PARAPLAST	PARAPLAST PLUS	Source(s)
Composition	Refined mixture of highly purified paraffin and plastic polymers.	Refined mixture of highly purified paraffin, plastic polymers, and ~0.8% DMSO.	[1]
Melting Point	56°C	56-57°C	[1][3]
Infiltration Time	Standard	Reduced by approximately one-third compared to standard paraffin.	
Recommended Use	General tissue processing and embedding.	Large tissues, dense tissues, lipid-rich tissues, and difficult-to-process specimens.	[2][4]
Sectioning Thickness	Down to 4µm with good ribbon continuity.	Down to 2-4µm with excellent ribbon continuity.	[5]
Key Advantage	Provides good tissue infiltration and quality sections with minimal compression.[1][2]	Accelerated and more thorough tissue penetration, leading to improved section quality for challenging tissues.[2][3]	

Experimental Protocols

The following protocols outline the standard procedure for tissue processing and a conceptual framework for evaluating the efficacy of different embedding media.

Standard Automated Tissue Processing Protocol

This protocol is a general guideline for an automated tissue processor and should be optimized based on tissue type, size, and laboratory-specific standard operating procedures.

Objective: To dehydrate, clear, and infiltrate fixed tissue specimens for paraffin embedding.

Materials:

- Formalin-fixed tissue specimens in cassettes
- Automated tissue processor
- Reagents:
 - Graded series of ethanol (70%, 80%, 95%, 100%)
 - Clearing agent (e.g., Xylene)
 - PARAPLAST or **PARAPLAST PLUS** pellets

Procedure:

- Loading: Place the cassettes containing the fixed tissue into the tissue processor basket.
- Reagent Stations: Ensure all reagent and paraffin reservoirs in the processor are filled to the appropriate levels. The paraffin baths should be maintained at a temperature 2-4°C above the melting point of the wax.
- Programming: Program the processor for the desired cycle. A typical overnight processing schedule is as follows:
 - 70% Ethanol: 1 hour
 - 80% Ethanol: 1 hour
 - 95% Ethanol: 1 hour
 - 100% Ethanol: 1 hour
 - 100% Ethanol: 1.5 hours
 - 100% Ethanol: 1.5 hours

- Xylene: 1 hour
- Xylene: 1.5 hours
- Molten Paraffin (PARAPLAST or **PARAPLAST PLUS**): 1.5 hours
- Molten Paraffin (PARAPLAST or **PARAPLAST PLUS**): 2 hours
- Execution: Start the processing cycle.
- Unloading: Once the cycle is complete, transfer the infiltrated tissues to an embedding center for orientation and blocking.

Experimental Protocol for Evaluating Paraffin Infiltration

This protocol is based on the methodology described by Allison and Lloyd (1996) for monitoring the penetration of processing fluids.

Objective: To quantitatively compare the infiltration rates of paraffin wax with and without DMSO.

Materials:

- Multiple, uniform samples of a specific tissue type (e.g., liver, kidney).
- Standard tissue processing reagents.
- PARAPLAST.
- **PARAPLAST PLUS** (or standard paraffin with 0.8% DMSO added).
- Analytical balance.
- Automated tissue processor.

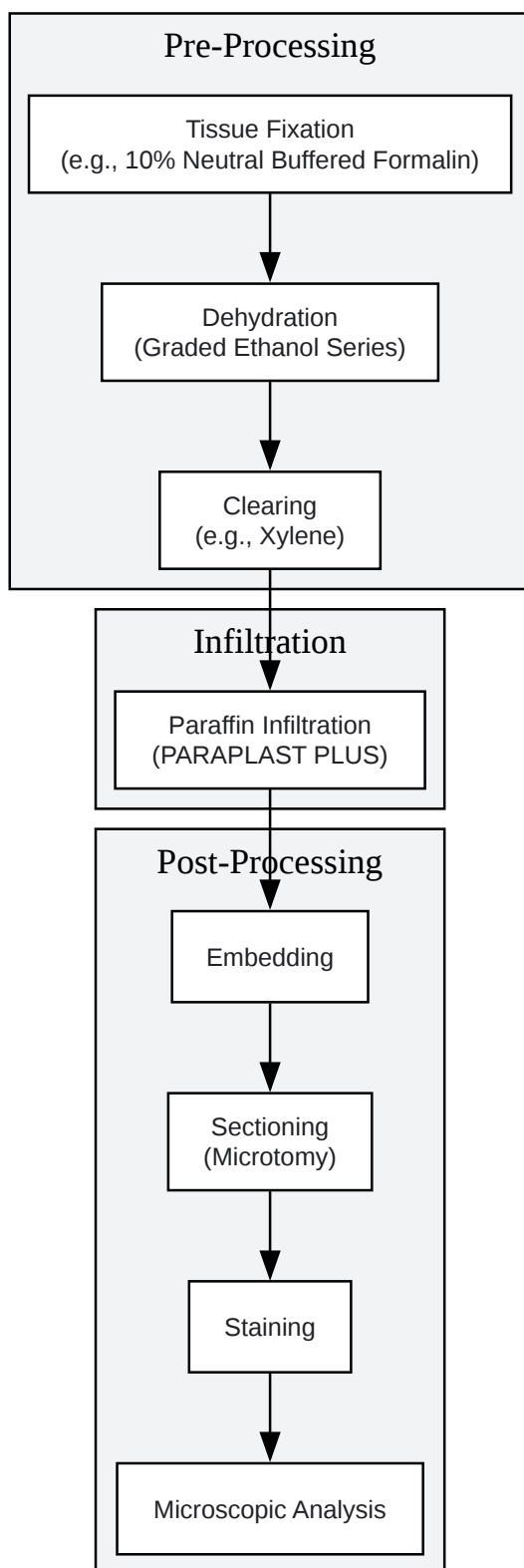
Procedure:

- Sample Preparation: Prepare tissue blocks of identical dimensions.

- **Initial Weight:** Record the initial weight of each tissue block after fixation and blotting to remove excess surface moisture.
- **Processing:** Process two groups of tissue blocks in parallel. One group will be infiltrated with standard PARAPLAST, and the other with **PARAPLAST PLUS**.
- **Timed Infiltration:** At set time intervals during the paraffin infiltration steps, remove a subset of tissue blocks from each group.
- **Weight Measurement:** Allow the removed blocks to cool and solidify. Carefully trim away any excess surface paraffin and weigh the infiltrated tissue block.
- **Data Analysis:** The increase in weight of the tissue blocks over time corresponds to the amount of paraffin that has infiltrated the tissue. Plot the weight gain against time for both groups. The resulting curves will provide a quantitative measure of the infiltration rate for each embedding medium. The time to reach a plateau in weight gain can be considered the optimal infiltration time.

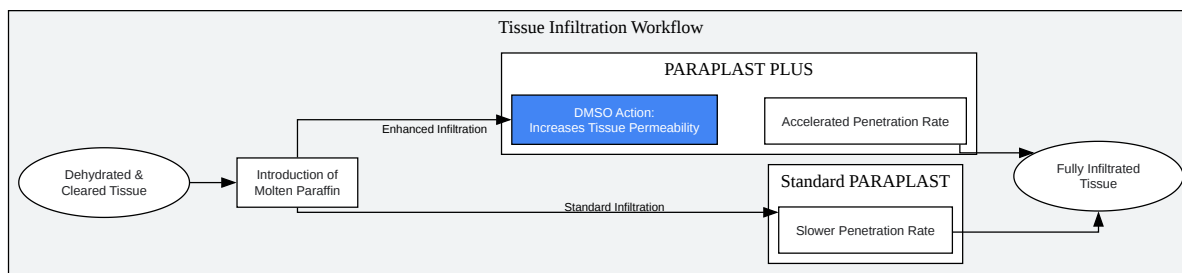
Visualizations

The following diagrams illustrate key workflows and concepts related to tissue processing and the role of DMSO.



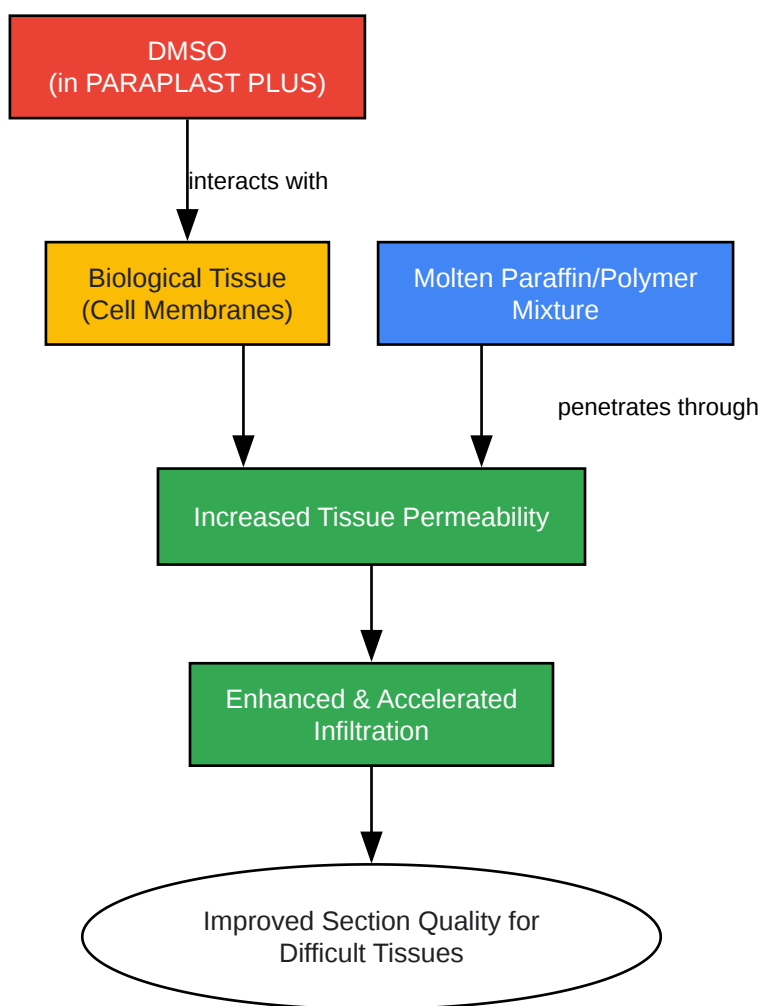
[Click to download full resolution via product page](#)

Caption: Standard Histological Tissue Processing Workflow.



[Click to download full resolution via product page](#)

Caption: Comparative Infiltration Workflow: PARAPLAST vs. **PARAPLAST PLUS**.



[Click to download full resolution via product page](#)

Caption: Logical Pathway of DMSO Action in Tissue Infiltration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tedpella.com [tedpella.com]
- 2. Surgipath Paraplast & Paraplast X-Tra Tissue Embedding Medium (39601006) [shop.leicabiosystems.com]

- 3. rhenium-medical.co.il [rhenium-medical.co.il]
- 4. DMSO Paraffin 55-58°C | Enhanced Tissue Infiltration & Preservation - QCA [qca.es]
- 5. Paraffin Tissue Processing: Steps, Benefits, and Best Practices - Hywax [hywax.com]
- To cite this document: BenchChem. [The Role of DMSO in PARAPLAST PLUS: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176158#understanding-the-role-of-dms0-in-paraplast-plus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com